molecular formula C21H24ClN3O2S2 B2821548 (E)-N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride CAS No. 1217211-31-8

(E)-N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride

Cat. No.: B2821548
CAS No.: 1217211-31-8
M. Wt: 450.01
InChI Key: XJLWFFMUDMKZPT-HRNDJLQDSA-N
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Description

(E)-N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a benzo[d]thiazole moiety, a morpholinopropyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[d]thiazole moiety: This can be achieved through the cyclization of 2-aminobenzenethiol with a suitable aldehyde or ketone.

    Attachment of the morpholinopropyl group: This step involves the reaction of the benzo[d]thiazole intermediate with 3-chloropropylmorpholine under basic conditions to form the desired morpholinopropyl derivative.

    Formation of the acrylamide linkage: The final step involves the reaction of the morpholinopropyl-benzo[d]thiazole intermediate with thiophene-2-carbaldehyde in the presence of a base to form the (E)-3-(thiophen-2-yl)acrylamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The acrylamide linkage can be reduced to form the corresponding amine.

    Substitution: The benzo[d]thiazole moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: Amines derived from the acrylamide linkage.

    Substitution: Halogenated or nitrated derivatives of the benzo[d]thiazole moiety.

Scientific Research Applications

(E)-N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of (E)-N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride is largely dependent on its interaction with specific molecular targets. For example:

    Molecular Targets: It may interact with enzymes or receptors involved in cellular signaling pathways.

    Pathways Involved: The compound can modulate pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(benzo[d]thiazol-2-yl)-N-(3-piperidinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride
  • (E)-N-(benzo[d]thiazol-2-yl)-N-(3-pyrrolidinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride

Uniqueness

Compared to similar compounds, (E)-N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride is unique due to the presence of the morpholinopropyl group, which can influence its solubility, stability, and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.

Properties

IUPAC Name

(E)-N-(1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-3-thiophen-2-ylprop-2-enamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S2.ClH/c25-20(9-8-17-5-3-16-27-17)24(11-4-10-23-12-14-26-15-13-23)21-22-18-6-1-2-7-19(18)28-21;/h1-3,5-9,16H,4,10-15H2;1H/b9-8+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJLWFFMUDMKZPT-HRNDJLQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN(C2=NC3=CC=CC=C3S2)C(=O)C=CC4=CC=CS4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CCCN(C2=NC3=CC=CC=C3S2)C(=O)/C=C/C4=CC=CS4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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